molecular formula C7H7ClF3NO2 B1335037 N-Trifluoroacetylprolyl chloride CAS No. 36724-68-2

N-Trifluoroacetylprolyl chloride

Cat. No. B1335037
CAS RN: 36724-68-2
M. Wt: 229.58 g/mol
InChI Key: NUOYJPPISCCYDH-BYPYZUCNSA-N
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Description

N-Trifluoroacetylprolyl chloride is a compound used in chemical synthesis . It is often used as a chiral derivatization reagent in the chiral separation of psychoactive, cathinone- and amphetamine-related drugs .


Synthesis Analysis

N-Trifluoroacetylprolyl chloride has been used in the separation of chiral isomers of amphetamine and methamphetamine. The compound reacts quantitatively with AMP and MeAMP to form a structure with two chiral centers, a diastereomer .


Chemical Reactions Analysis

N-Trifluoroacetylprolyl chloride is involved in nucleophilic aromatic substitutions . Structural effects influence its reactivity .


Physical And Chemical Properties Analysis

N-Trifluoroacetylprolyl chloride has a molecular weight of 229.58 g/mol . It does not have any hydrogen bond donors .

Scientific Research Applications

Analytical and Structural Characterization

N-Trifluoroacetylprolyl chloride has been utilized for the characterization of organic functional groups, especially in the field of fluorine-19 nuclear magnetic resonance (NMR) spectrometry. It serves as an analytical reagent to characterize alcohols, phenols, thiols, and primary and secondary amines. The presence of trifluoroacetyl derivatives greatly aids in identifying these compounds through NMR, offering insights into their structural and chemical properties (Sleevi, Glass & Dorn, 1979).

Synthesis of Chemical Compounds

The compound is employed in the synthesis of various chemical entities. For instance, it has been used in the creation of N-aryl-2,2,2-trifluoroacetimidoyl piperazinylquinolone derivatives, showcasing its utility in producing compounds with potential antibacterial activities (Darehkordi et al., 2011). Additionally, it plays a crucial role in the synthesis of trifluoromethylated pyrroles through a one-pot three-component reaction, highlighting its versatility in organic synthesis (Rahmani & Darehkordi, 2017).

Photoaffinity Labeling

N-Trifluoroacetylprolyl chloride has been explored in the domain of photoaffinity labeling. It is instrumental in labeling enzymes and undergoes photolysis with minimal rearrangement, making it a valuable tool in biological research for studying protein-ligand interactions and enzyme mechanisms (Chowdhry, Vaughan & Westheimer, 1976).

Catalyst in Organic Synthesis

It has also been applied as a catalyst in organic synthesis. For example, it is used in the preparation of bis-coumarins, which are significant in pharmaceuticals and agrochemicals. Its role as a catalyst demonstrates its effectiveness in facilitating complex chemical reactions (Zare & Lotfifar, 2021).

Peptide Coupling Reactions

N-Trifluoroacetylprolyl chloride is significant in peptide coupling reactions, enabling the generation of N-trifluoroacetyl-protected amino acid chlorides with high purity and retention of stereochemical integrity. This application is crucial in peptide synthesis, which has wide-reaching implications in drug development and biochemistry (Jass et al., 2003).

Safety And Hazards

N-Trifluoroacetylprolyl chloride is toxic if swallowed and very toxic to aquatic life . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While the specific future directions for N-Trifluoroacetylprolyl chloride are not explicitly mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOYJPPISCCYDH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190186
Record name 1-(Trifluoroacetyl)-L-prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trifluoroacetylprolyl chloride

CAS RN

36724-68-2
Record name N-Trifluoroacetylprolyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Trifluoroacetyl)-L-prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N-(Trifluoroacetyl)prolyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
CB Eap, N Gaillard, K Powell, P Baumann - Journal of Chromatography B …, 1996 - Elsevier
… of the plasma concentrations of fluvoxamine and of the enantiomers of fluoxetine and norfluoxetine after derivatization with the chiral reagent, (S)-(-)-N-trifluoroacetylprolyl chloride. No …
Number of citations: 94 www.sciencedirect.com
RW Romberg, SB Needleman, JJ Snyder… - Journal of forensic …, 1995 - astm.org
… Analysis of the specimen after derivatization with S(-)-N-trifluoroacetylprolyl chloride showed only the presence of 1-amphetamine and 1-methamphet-amine. It was later learned that the …
Number of citations: 53 www.astm.org
GA Torok-Both, GB Baker, RT Coutts… - … of Chromatography B …, 1992 - Elsevier
… extraction of these enantiomers from the biological samples, followed by their conversion to diastereoisomers using the chiral derivatizing reagent (S)-(−)-N-trifluoroacetylprolyl chloride. …
Number of citations: 89 www.sciencedirect.com
K Mathys, R Brenneisen - Journal of Chromatography A, 1992 - Elsevier
… The R and S enatiomers of norpseudoephedrine were determined by gas chromatography-mass spectrometry after on-column derivatization with (S)-(−)-N-trifluoroacetylprolyl chloride. …
Number of citations: 57 www.sciencedirect.com
M Neugebauer, A Khedr, N El‐Rabbat… - Biomedical …, 1997 - Wiley Online Library
… S-()-N-trifluoroacetylprolyl chloride(0.1 M solution in CH2Cl2) was purchased from Aldrich (… This conversion was performed with the chiral reagent S-()-Ntrifluoroacetylprolyl chloride (…
I Shu, A Alexander, M Jones, J Jones… - … of Chromatography B, 2016 - Elsevier
… The performance of the new method was compared with an (S)-(−)-N-trifluoroacetylprolyl chloride (S-TPC) derivatization and gas chromatography-mass spectrometry (GC–MS) method …
Number of citations: 25 www.sciencedirect.com
A Kheder - 1997 - kau.edu.sa
… The excreted methamphetamine enantiomers could be separated by application of indirect GC-technique using S-(-)-N-trifluoroacetylprolyl chloride (TPC) as a chiral derivatizing agent. …
Number of citations: 0 www.kau.edu.sa
JD Adams Jr, AJ Trevor, TF Woolf… - Journal of …, 1982 - Wiley Online Library
… The two N-trifluoroacetylprolyl diastereomeric amides of (R)- and (S)-ketamine were obtained in analytically pure form from the reaction of (S)-N- trifluoroacetylprolyl chloride and …
Number of citations: 36 onlinelibrary.wiley.com
S Djordjevic, I Kovacevic, B Miljkovic, J Vuksanovic… - Il Farmaco, 2005 - Elsevier
… An FL could be also measured from biological samples after derivatization with trifluoroacetic anhydride [17] or with (S)-(–)-N-trifluoroacetylprolyl chloride [18], and detected by gas …
Number of citations: 46 www.sciencedirect.com
RW LYALL, J NEAL CASTAGNOLI - Journal of Pharmaceutical Sciences, 1982
Number of citations: 0

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